molecular formula C16H18F4N2O4 B11093687 Azepan-1-yl[3-nitro-4-(2,2,3,3-tetrafluoropropoxy)phenyl]methanone

Azepan-1-yl[3-nitro-4-(2,2,3,3-tetrafluoropropoxy)phenyl]methanone

Cat. No.: B11093687
M. Wt: 378.32 g/mol
InChI Key: XIVZHTYYVLWOSF-UHFFFAOYSA-N
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Description

1-AZEPANYL[3-NITRO-4-(2,2,3,3-TETRAFLUOROPROPOXY)PHENYL]METHANONE is a complex organic compound characterized by its unique chemical structure. This compound features an azepane ring, a nitro group, and a tetrafluoropropoxy substituent attached to a phenyl ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-AZEPANYL[3-NITRO-4-(2,2,3,3-TETRAFLUOROPROPOXY)PHENYL]METHANONE typically involves multiple steps, starting with the preparation of the azepane ring and the phenyl ring with the desired substituents. The key steps in the synthesis include:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or diamines.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using reagents like nitric acid or a mixture of nitric acid and sulfuric acid.

    Attachment of the Tetrafluoropropoxy Group: The tetrafluoropropoxy group can be attached to the phenyl ring through nucleophilic substitution reactions using tetrafluoropropyl halides.

Industrial Production Methods

Industrial production of 1-AZEPANYL[3-NITRO-4-(2,2,3,3-TETRAFLUOROPROPOXY)PHENYL]METHANONE may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-AZEPANYL[3-NITRO-4-(2,2,3,3-TETRAFLUOROPROPOXY)PHENYL]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The tetrafluoropropoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

1-AZEPANYL[3-NITRO-4-(2,2,3,3-TETRAFLUOROPROPOXY)PHENYL]METHANONE has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: The compound can be used in the development of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 1-AZEPANYL[3-NITRO-4-(2,2,3,3-TETRAFLUOROPROPOXY)PHENYL]METHANONE involves its interaction with specific molecular targets and pathways. The nitro group and tetrafluoropropoxy group may play roles in binding to enzymes or receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-AZEPANYL[3-NITRO-4-(2,2,3,3-TETRAFLUOROETHOXY)PHENYL]METHANONE: Similar structure but with a tetrafluoroethoxy group instead of tetrafluoropropoxy.

    1-AZEPANYL[3-NITRO-4-(2,2,3,3-TETRAFLUOROBUTOXY)PHENYL]METHANONE: Similar structure but with a tetrafluorobutoxy group.

Uniqueness

1-AZEPANYL[3-NITRO-4-(2,2,3,3-TETRAFLUOROPROPOXY)PHENYL]METHANONE is unique due to the specific combination of functional groups, which imparts distinct chemical properties and potential applications. The tetrafluoropropoxy group, in particular, may confer unique reactivity and stability compared to other similar compounds.

Properties

Molecular Formula

C16H18F4N2O4

Molecular Weight

378.32 g/mol

IUPAC Name

azepan-1-yl-[3-nitro-4-(2,2,3,3-tetrafluoropropoxy)phenyl]methanone

InChI

InChI=1S/C16H18F4N2O4/c17-15(18)16(19,20)10-26-13-6-5-11(9-12(13)22(24)25)14(23)21-7-3-1-2-4-8-21/h5-6,9,15H,1-4,7-8,10H2

InChI Key

XIVZHTYYVLWOSF-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC(=C(C=C2)OCC(C(F)F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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